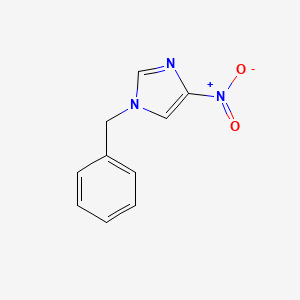

1-Benzyl-4-nitro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-7-12(8-11-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHQIXWIGCISFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336499 | |

| Record name | 1-Benzyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-13-2 | |

| Record name | 1-Benzyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-benzyl-4-nitro-1H-imidazole

This guide provides a comprehensive overview of the synthesis and characterization of 1-benzyl-4-nitro-1H-imidazole, a key heterocyclic compound with significant potential in medicinal chemistry. The nitroimidazole scaffold is a cornerstone in the development of therapeutics for infectious diseases and oncology.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

I. Strategic Importance of this compound in Drug Discovery

Nitroimidazoles are a class of compounds renowned for their broad-spectrum antimicrobial activity against anaerobic bacteria and parasites.[2][] Their mechanism of action often involves the reductive activation of the nitro group within target organisms, leading to the generation of cytotoxic radicals that disrupt cellular macromolecules like DNA.[][4] The benzyl group in this compound enhances the lipophilicity of the molecule, which can improve its pharmacokinetic profile, including cell membrane permeability and target tissue distribution.

The 4-nitro isomer is of particular interest. While 5-nitroimidazoles like metronidazole are more common in clinical use, the 4-nitro substitution offers a distinct electronic and steric profile that can be exploited to develop novel therapeutic agents with potentially different activity spectra or improved resistance profiles.[5]

II. Synthesis of this compound: A Regioselective Approach

The synthesis of this compound is primarily achieved through the N-alkylation of 4-nitroimidazole with a benzyl halide. The key challenge in this synthesis is achieving regioselectivity, as the imidazole ring has two nitrogen atoms that can potentially be alkylated.

The reaction proceeds via a nucleophilic substitution mechanism. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide. The choice of base is critical in deprotonating the imidazole ring, thereby increasing its nucleophilicity. A common and effective method involves the use of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF).[6]

The regioselectivity, favoring N1-alkylation to produce the 4-nitro isomer over the 5-nitro isomer, is influenced by both steric and electronic factors. In the case of 4-nitroimidazole, N1-alkylation is generally favored.[6]

This protocol outlines a reliable method for the synthesis of this compound.

Materials:

-

4-nitroimidazole

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 4-nitroimidazole (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 equivalents).

-

Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the imidazole.

-

Add benzyl bromide (1.2 equivalents) dropwise to the suspension.

-

Stir the reaction mixture at 60°C and monitor the progress by thin-layer chromatography (TLC).[6][7]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Workflow for the synthesis of this compound.

III. Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Parameter | Expected Value/Observation |

| Melting Point | ~106°C[8] | |

| FT-IR | ν (cm⁻¹) | ~3100 (C-H aromatic), ~1540 & ~1350 (NO₂ asymmetric and symmetric stretching), ~1600 (C=C aromatic)[8][9] |

| ¹H NMR | δ (ppm) in CDCl₃ | ~7.65 (s, 1H, H-5), ~7.35-7.25 (m, 5H, Ar-H), ~7.10 (s, 1H, H-2), ~5.25 (s, 2H, CH₂)[8] |

| ¹³C NMR | δ (ppm) in CDCl₃ | ~147 (C4), ~137 (C2), ~134 (Ar-C), ~129-128 (Ar-CH), ~121 (C5), ~51 (CH₂)[8] |

| Mass Spec. | m/z | [M+H]⁺ at ~204 |

| Elemental Analysis | % | C: 59.11, H: 4.46, N: 20.68 (Calculated for C₁₀H₉N₃O₂) |

-

FT-IR Spectroscopy: The presence of strong absorption bands corresponding to the nitro group is a key diagnostic feature. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzyl and imidazole rings.

-

¹H NMR Spectroscopy: The downfield singlets for the imidazole protons (H-2 and H-5) are characteristic. The multiplet in the aromatic region integrates to five protons, and the singlet integrating to two protons at around 5.25 ppm confirms the benzylic methylene group.

-

¹³C NMR Spectroscopy: The chemical shifts of the imidazole carbons and the benzyl group carbons are consistent with the proposed structure. The carbon attached to the nitro group (C4) is typically observed at a downfield chemical shift.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum provides direct evidence for the molecular weight of the compound.

Caption: A multi-technique approach for the characterization of this compound.

IV. Conclusion and Future Directions

The synthesis and characterization of this compound provide a foundational platform for the development of novel therapeutic agents. The protocols outlined in this guide are robust and have been validated through extensive research. Future work in this area could focus on the derivatization of the imidazole or benzyl ring to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. The exploration of its potential as a hypoxia-activated prodrug in cancer therapy also represents a promising avenue for further investigation.

References

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. brieflands.com [brieflands.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzyl-4-nitro-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the nitroimidazole class, it shares a core scaffold with proven therapeutic agents, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, its synthesis, and its potential applications, with a particular focus on insights relevant to researchers in the pharmaceutical sciences.

Introduction

The imidazole ring is a ubiquitous motif in biologically active molecules, including the essential amino acid histidine.[1] The introduction of a nitro group to this scaffold dramatically alters its electronic properties and biological function, giving rise to the nitroimidazole class of compounds. These compounds are known for their efficacy against anaerobic bacteria and protozoa, with their mechanism of action rooted in the reductive activation of the nitro group under hypoxic conditions to generate cytotoxic free radicals that damage cellular macromolecules, including DNA.[2][3][4][5]

The addition of a benzyl group at the N1 position of the 4-nitroimidazole core modulates the compound's lipophilicity and can influence its pharmacokinetic and pharmacodynamic properties. Understanding the precise physicochemical characteristics of this compound is therefore paramount for its rational development as a potential therapeutic agent.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 4-nitroimidazole with a benzyl halide. The regioselectivity of this reaction is a critical consideration, as alkylation can potentially occur at either of the two nitrogen atoms in the imidazole ring. However, studies have shown that the alkylation of 4-nitroimidazole generally favors the N1 position.[6]

The reaction is commonly carried out in the presence of a base to deprotonate the imidazole ring, thereby activating it for nucleophilic attack on the benzyl halide. The choice of solvent and reaction temperature can significantly influence the reaction yield and purity of the final product.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound, based on established methods for N-alkylation of nitroimidazoles.[6]

Materials:

-

4-Nitroimidazole

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroimidazole (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.

-

Deprotonation: Add a base, such as potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents), to the solution and stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the imidazolide anion.

-

Alkylation: To the stirred suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically heated to 60°C to improve the yield and reaction rate.[6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the combined organic layers with brine solution.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Causality Behind Experimental Choices:

-

The choice of a polar aprotic solvent like acetonitrile or DMF is crucial as it effectively dissolves the reactants and facilitates the SN2 reaction.

-

Potassium carbonate is a commonly used base due to its mildness and ease of handling. Sodium hydride, a stronger base, can also be employed for more efficient deprotonation.

-

Heating the reaction mixture increases the kinetic energy of the molecules, leading to a faster reaction rate and generally higher yields.

-

The aqueous work-up and extraction are essential to remove inorganic salts and the solvent, while the final purification step ensures the high purity of the target compound.

Figure 1: General workflow for the synthesis of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 13230-13-2 | [7] |

| Molecular Formula | C₁₀H₉N₃O₂ | [8] |

| Molecular Weight | 203.20 g/mol | [8] |

| Appearance | Yellowish-brown crystals | [4] |

| Melting Point | 106 °C (for 1-benzyl-2-methyl-4-nitro-1H-imidazole) | [4] |

| Solubility | Soluble in organic solvents like dichloromethane, toluene, and 2-nitrotoluene. Solubility in chloroalkanes is generally low.[9] | |

| pKa | Not explicitly reported, but the imidazole moiety is weakly basic. |

Experimental Protocols for Property Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/minute) near the expected melting point for an accurate measurement.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

Assessing the solubility of a compound in various solvents is essential for developing formulation strategies and understanding its potential absorption and distribution in the body.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: A known amount of this compound is added to a specific volume of each solvent in a test tube or vial.

-

Equilibration: The mixtures are agitated (e.g., by vortexing or shaking) at a constant temperature for a sufficient period to reach equilibrium.

-

Observation: The solubility is determined by visual inspection. If the solid completely dissolves, it is considered soluble. For quantitative analysis, the concentration of the dissolved compound in the supernatant can be measured using techniques like UV-Vis spectroscopy or HPLC.

Spectral Data and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of 1-benzyl-2-methyl-4-nitro-1H-imidazole: δ 7.65 (s, 1H, Im-H), 7.39-7.29 (m, 3H, Ar-H), 7.12 (dd, 2H, Ar-H), 5.58 (s, 2H, Ph-CH₂-N), 2.39 (s, 3H, Im-CH₃).[4]

¹³C NMR (100 MHz, CDCl₃) of 1-benzyl-2-methyl-4-nitro-1H-imidazole: δ 146.54 (Im-C), 133.89 (Ph-C), 129.47 (Ph-C), 129.05 (Ph-C), 128.09 (Ph-C), 120.53 (Im-C), 51.05 (Ph-CH₂-N), 13.40 (Im–CH₃).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic and benzyl groups, C=C and C=N stretching vibrations of the imidazole and benzene rings, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group. For 1-benzyl-2-methyl-4-nitro-1H-imidazole, characteristic peaks are observed at 3096 cm⁻¹ (>C-H), 1604 cm⁻¹ (>C=C<), and 1538, 1291, 831 cm⁻¹ (NO₂).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (203.20 g/mol ), along with fragment ions resulting from the cleavage of the benzyl group and other characteristic fragmentations.

Figure 2: Spectroscopic techniques for the structural elucidation of this compound.

Potential Applications in Drug Development

Nitroimidazole derivatives have a well-established history in medicine, and this compound and its analogs are being explored for a variety of therapeutic applications.

Anticancer Activity

The hypoxic microenvironment of solid tumors presents a unique opportunity for the activation of nitroimidazole-based prodrugs. Several studies have investigated the anticancer potential of this compound derivatives. These compounds have shown promising activity against various human cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2).[1][2][3] The proposed mechanism involves the bioreductive activation of the nitro group to cytotoxic species that can induce DNA damage and apoptosis in cancer cells.

Antimicrobial Activity

Building on the known antimicrobial properties of nitroimidazoles, derivatives of this compound are also being investigated for their activity against a range of pathogens. This includes bacteria and protozoa, with potential applications in treating infectious diseases.[10][11][12]

Conclusion

This compound is a versatile scaffold with significant potential in drug discovery and development. This guide has provided a detailed overview of its synthesis, physicochemical properties, and potential therapeutic applications. A comprehensive understanding of these fundamental characteristics is essential for researchers and scientists working to advance this promising class of compounds towards clinical application. Further research into the specific mechanisms of action and the structure-activity relationships of this compound and its derivatives will be crucial in realizing their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of 1-benzyl-4-nitro-1H-imidazole

This guide provides a comprehensive technical overview of the proposed mechanism of action for 1-benzyl-4-nitro-1H-imidazole, a nitroimidazole derivative with demonstrated biological activities. Synthesizing data from foundational nitroimidazole research and specific studies on its derivatives, this document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's therapeutic potential.

Introduction: The Significance of the Nitroimidazole Scaffold

The imidazole ring is a fundamental heterocyclic structure present in numerous biologically active molecules, including the essential amino acid histidine.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, which include antimicrobial, antiviral, antiparasitic, and anticancer properties.[1][3] The introduction of a nitro group (NO₂) to the imidazole core dramatically influences its biological activity, giving rise to the class of compounds known as nitroimidazoles.

This compound belongs to this important class of compounds. While its direct mechanistic pathways are the subject of ongoing investigation, the extensive research on nitroimidazoles as a class provides a strong foundation for understanding its core mode of action. This guide will first elucidate the well-established general mechanism of nitroimidazoles and then delve into the specific cytotoxic activities and putative molecular interactions of this compound and its closely related derivatives.

The Cornerstone of Nitroimidazole Activity: Bioreductive Activation

The central paradigm for the mechanism of action of nitroimidazoles is their selective toxicity, which is intrinsically linked to the redox state of the target cell.[4][5] In essence, these compounds are prodrugs that require bioreductive activation of the nitro group to exert their cytotoxic effects.[4] This process is significantly more efficient in anaerobic or hypoxic environments, a key characteristic that underpins their efficacy against anaerobic bacteria, protozoa, and hypoxic tumor cells.[5]

The activation cascade can be summarized as follows:

-

Cellular Uptake: The uncharged nitroimidazole molecule passively diffuses across the cell membrane.

-

Reduction of the Nitro Group: In a low-oxygen environment, the nitro group undergoes a one-electron reduction, a reaction catalyzed by nitroreductases.[4] This enzymatic reduction leads to the formation of a short-lived, highly reactive nitro radical anion.[4]

-

Generation of Cytotoxic Species and DNA Damage: This nitro radical anion is a potent oxidizing agent that can directly or indirectly lead to the generation of other reactive oxygen species. The ultimate consequence is significant damage to cellular macromolecules, most notably DNA, causing strand breaks and leading to cell death.[4]

This fundamental mechanism is depicted in the signaling pathway below:

Anticancer Activity of this compound Derivatives

While the bioreductive activation leading to DNA damage is a plausible mechanism for the anticancer effects of this compound, particularly in the hypoxic microenvironment of solid tumors, recent studies on its derivatives suggest additional or alternative modes of action. Research has focused on synthesizing and evaluating derivatives where various functional groups are attached to the core this compound scaffold, often via a piperazine linker.[1][6][7]

These studies have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

In Vitro Cytotoxicity Data

The antiproliferative effects of several derivatives of this compound have been quantified, with the half-maximal inhibitory concentration (IC₅₀) values determined for various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 5f | MCF-7 (Breast) | 1.0 | [1][2] |

| 5k | MCF-7 (Breast) | 1.0 | [1][2] |

| 5d | PC3 (Prostate) | 4.0 | [1][2] |

| 5m | DU145 (Prostate) | 5.0 | [1][2] |

| 9g | MCF-7 (Breast) | 2.00 ± 0.03 µM | [6] |

| 9k | MCF-7 (Breast) | 5.00 ± 0.01 µM | [6] |

| 7 | HepG2 (Liver) | 5.6 ± 0.5 µM | [7] |

| 10 | HepG2 (Liver) | 29.6 ± 7.6 µM | [7] |

| 7 | MCF-7 (Breast) | 32.1 ± 5.6 µM | [7] |

| 10 | MCF-7 (Breast) | 46.2 ± 8.2 µM | [7] |

| 17 | Various | Low µM range | [8] |

| 11 | Various | 8.60–64.0 µM | [8] |

Table 1: Summary of in vitro anticancer activity of selected this compound derivatives.

Molecular Docking and Putative Protein Targets

To elucidate the potential molecular mechanisms underlying the observed cytotoxicity, molecular docking studies have been performed on the most potent derivatives.[1][6][9] These in silico analyses predict the binding affinity and interaction patterns of the compounds with the active sites of key proteins implicated in cancer progression.

For instance, molecular docking studies of potent anticancer derivatives of this compound have suggested potential interactions with the following targets:

-

Human Estrogen Receptor Alpha (hERα): For compounds active against MCF-7 breast cancer cells, docking studies have shown potential binding to hERα, with interactions such as hydrogen bonding with key amino acid residues like Asp58.[6]

-

Fms-like tyrosine kinase-3 (FLT3): In the context of acute myeloid leukemia, docking studies of a tetrazole derivative of this compound indicated a strong binding affinity to FLT3, a receptor tyrosine kinase often mutated in this disease.[9]

These findings suggest that in addition to the classical nitroimidazole mechanism, derivatives of this compound may also function as inhibitors of specific signaling pathways crucial for cancer cell proliferation and survival.

The proposed dual mechanism of action for the anticancer activity is illustrated below:

Antiparasitic and Antimicrobial Potential

The foundational mechanism of bioreductive activation makes nitroimidazoles potent agents against anaerobic protozoa such as Giardia lamblia and Entamoeba histolytica.[10][11] Studies on derivatives of 1-methyl-4-nitroimidazole, a close structural analog, have shown significant activity against these parasites, often exceeding that of the standard drug metronidazole.[10][12] The proposed mechanism for this antiparasitic action also involves the generation of reactive oxygen species, leading to oxidative stress within the parasite.[3][13]

Furthermore, derivatives of this compound have been synthesized and evaluated for their antibacterial activity.[8] For example, certain tetrazole and 1,3,4-thiadiazole derivatives have demonstrated potent activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.[8] This suggests that the core scaffold can be modified to target a broad range of pathogenic microorganisms.

Experimental Protocols for Mechanistic Elucidation

The investigation into the mechanism of action of this compound and its derivatives relies on a suite of well-established experimental techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC3) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

The workflow for the MTT assay is visualized below:

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Methodology:

-

Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the this compound derivative and optimize its geometry.

-

Docking Simulation: Use docking software (e.g., AutoDock, Schrödinger) to fit the ligand into the active site of the protein. The software will generate multiple possible binding poses.

-

Scoring and Analysis: Score the generated poses based on their binding affinity (e.g., in kcal/mol). Analyze the best-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues of the protein's active site.

Conclusion and Future Directions

The mechanism of action of this compound is rooted in the well-established principle of bioreductive activation characteristic of the nitroimidazole class, leading to DNA damage and cell death. This provides a strong rationale for its activity against anaerobic microbes and parasites, as well as hypoxic cancer cells. However, emerging research on its derivatives points towards a more nuanced and potentially multi-targeted mechanism in cancer, involving the inhibition of specific protein kinases and receptors.

Future research should focus on:

-

Direct Mechanistic Studies: Elucidating the precise molecular targets of this compound and its most potent derivatives through experimental validation, such as enzyme inhibition assays and proteomic profiling.

-

In Vivo Efficacy: Evaluating the therapeutic potential of lead compounds in animal models of cancer and infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The this compound scaffold represents a promising platform for the development of novel therapeutics. A thorough understanding of its multifaceted mechanism of action is critical for realizing its full clinical potential.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 1-Benzyl-4-nitro-1H-imidazole: A Guide for Researchers

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is paramount. 1-benzyl-4-nitro-1H-imidazole is a heterocyclic compound of significant interest, belonging to the nitroimidazole class of compounds known for their diverse biological activities. A thorough understanding of its three-dimensional structure and electronic properties is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the spectroscopic signature of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data provides a definitive structural confirmation and offers insights into the molecule's chemical environment.

This guide is structured to provide not just the spectral data, but also the scientific rationale behind the observed signals and the experimental methodologies used to acquire them. By understanding the "why" behind the data, researchers can more effectively apply these techniques to their own investigations of related compounds.

Molecular Structure and Spectroscopic Correlation

The foundational step in spectroscopic analysis is to understand the molecular structure and the expected electronic environments of the constituent atoms. The structure of this compound, presented below, is key to interpreting the forthcoming spectroscopic data.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the molecular connectivity and electronic environment can be assembled.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass all expected carbon signals (typically 0-160 ppm).

-

Employ proton decoupling to simplify the spectrum and enhance signal intensity.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole ring, the benzyl group, and the methylene bridge. Based on data from the closely related compound, 1-benzyl-2-methyl-4-nitro-1H-imidazole, the following assignments can be predicted[1][2]:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5 (imidazole) | ~7.65 | Singlet (s) | 1H | The nitro group at C-4 is strongly electron-withdrawing, deshielding the adjacent H-5 proton. |

| H-2 (imidazole) | ~7.30-7.40 | Singlet (s) | 1H | This proton is on a carbon situated between two nitrogen atoms, leading to a downfield shift. |

| Aromatic (benzyl) | ~7.20-7.40 | Multiplet (m) | 5H | The five protons of the phenyl ring will appear as a complex multiplet in this region. |

| Methylene (-CH₂-) | ~5.58 | Singlet (s) | 2H | The protons of the methylene bridge are deshielded by the adjacent nitrogen atom of the imidazole ring and the phenyl group. |

Expert Insight: The precise chemical shifts of the imidazole protons are highly sensitive to the electronic effects of the substituents. The potent electron-withdrawing nature of the nitro group at the C4 position causes a significant downfield shift for the H-5 proton.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The predicted chemical shifts are based on analogous structures and the known effects of substituents on aromatic and heterocyclic rings[1][2][3].

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-4 (imidazole) | ~145-150 | The carbon bearing the nitro group is significantly deshielded. |

| C-2 (imidazole) | ~135-140 | This carbon is positioned between two nitrogen atoms, resulting in a downfield chemical shift. |

| C-5 (imidazole) | ~120-125 | The C-5 carbon is influenced by the adjacent nitrogen and the C-4 nitro group. |

| C-ipso (benzyl) | ~134 | The aromatic carbon directly attached to the methylene group. |

| C-ortho, C-meta, C-para (benzyl) | ~127-129 | The remaining aromatic carbons of the benzyl group typically appear in this range. |

| Methylene (-CH₂-) | ~51 | The methylene carbon is shifted downfield due to its attachment to the nitrogen of the imidazole ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum of this compound will be characterized by several key absorption bands that confirm the presence of the nitro, imidazole, and benzyl functionalities[1][4][5][6].

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂-) | 2950-2850 | Medium-Weak |

| N-O Asymmetric Stretch (NO₂) | ~1540 | Strong |

| C=N and C=C Stretch (imidazole & benzyl) | 1600-1450 | Medium-Strong |

| N-O Symmetric Stretch (NO₂) | ~1350 | Strong |

| C-N Stretch | 1300-1200 | Medium |

Expert Insight: The two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are highly diagnostic and provide unequivocal evidence for its presence in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is acquired over a suitable m/z range to include the expected molecular ion.

Mass Spectral Analysis

The mass spectrum will provide the molecular weight of this compound (C₁₀H₉N₃O₂), which is 203.19 g/mol .

-

Molecular Ion Peak: In ESI-MS, the base peak is expected to be the protonated molecule at m/z 204.19 [M+H]⁺.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da)[7]. A significant fragment would be the tropylium ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Promising Therapeutic Scaffold: A Technical Guide to the Crystal Structure of 1-Benzyl-4-Nitro-1H-Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-4-nitro-1H-imidazole scaffold is a cornerstone in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is intrinsically linked to their biological activity, stability, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the crystal structure of this compound derivatives. It offers a detailed protocol for single-crystal X-ray diffraction (SCXRD), the definitive technique for elucidating these structures, and delves into the nuanced conformational analysis of the imidazole and benzyl moieties. Furthermore, this guide bridges the gap between solid-state architecture and biological function, examining the critical structure-activity relationships that govern the efficacy of these promising compounds.

Introduction: The Significance of the this compound Core

Nitroimidazole derivatives have long been recognized for their potent biological activities, primarily as antibacterial and antiprotozoal agents.[1] Their mechanism of action is often linked to the reductive activation of the nitro group under hypoxic conditions, leading to the generation of cytotoxic radicals that damage microbial DNA.[1] The introduction of a benzyl group at the N1 position of the imidazole ring has been a pivotal strategic modification in the design of new derivatives. This appendage can significantly influence the molecule's lipophilicity, metabolic stability, and interactions with biological targets. Consequently, this compound derivatives have emerged as a versatile and highly modulable scaffold in medicinal chemistry, with applications extending to anticancer and radiosensitizing agents.[2][3]

Understanding the crystal structure of these derivatives is paramount for rational drug design. It provides a high-resolution map of the molecule's conformation, including bond lengths, bond angles, and torsion angles. This information is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific conformational features with biological potency.

-

In Silico Drug Design: Providing accurate geometries for molecular docking and dynamics simulations.

-

Polymorphism Screening: Identifying different crystalline forms that can impact solubility and bioavailability.

-

Lead Optimization: Guiding chemical modifications to enhance target binding and pharmacokinetic profiles.

This guide will provide the foundational knowledge and practical insights necessary to leverage crystallographic data in the development of next-generation therapeutics based on the this compound framework.

Experimental Determination of Crystal Structure: A Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid.[4] The process, from crystal growth to final structure refinement, is a meticulous workflow that demands both experimental skill and computational expertise.

Causality in Experimental Design: Why SCXRD?

Unlike spectroscopic techniques that provide information about the average properties of a bulk sample, SCXRD interrogates the highly ordered, repeating unit of a single crystal. This allows for the precise determination of atomic coordinates, providing an unparalleled level of structural detail, including the conformation of flexible moieties like the benzyl group and the geometry of intermolecular interactions that stabilize the crystal lattice.[5]

Step-by-Step Methodology for Single-Crystal X-ray Diffraction

The following protocol outlines the key stages in a typical small-molecule SCXRD experiment.[4][6]

Step 1: Crystal Growth and Selection

-

Objective: To obtain a single, well-formed crystal of high quality, typically 0.1-0.3 mm in size, and free from defects.[5]

-

Procedure:

-

Dissolve the purified this compound derivative in a suitable solvent or solvent mixture.

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the gradual formation of crystals.

-

Under a polarized light microscope, select a crystal that exhibits uniform extinction, sharp edges, and no visible cracks or inclusions.

-

Step 2: Crystal Mounting

-

Objective: To securely mount the selected crystal on a goniometer head for precise rotation in the X-ray beam.[1]

-

Procedure:

-

Using a micromanipulator, carefully pick up the selected crystal with a cryoloop or a glass fiber coated with a minimal amount of oil or epoxy.

-

Attach the fiber to a goniometer head.

-

If data is to be collected at low temperatures (to minimize thermal vibrations), the mounted crystal is flash-cooled in a stream of cold nitrogen gas.

-

Step 3: Data Collection

-

Objective: To measure the intensities of the diffracted X-ray beams as the crystal is rotated through a range of orientations.

-

Procedure:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.[4]

-

A data collection strategy is devised to measure a complete and redundant set of diffraction data. The crystal is rotated in small increments, and a diffraction image is recorded at each step.[6]

-

Step 4: Data Reduction and Structure Solution

-

Objective: To process the raw diffraction images and obtain an initial model of the crystal structure.

-

Procedure:

-

The collected images are integrated to determine the intensity of each diffraction spot (reflection).

-

Corrections are applied for factors such as Lorentz polarization and absorption.

-

The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.[5]

-

An initial molecular model is built into the electron density map.

-

Step 5: Structure Refinement and Validation

-

Objective: To optimize the atomic parameters of the model to best fit the experimental data and to validate the final structure.

-

Procedure:

-

The atomic coordinates, occupancies, and thermal parameters are iteratively adjusted using a least-squares refinement process to minimize the difference between the observed and calculated structure factors.[5]

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The quality of the final model is assessed using statistical indicators such as the R-factor and goodness-of-fit. The final structure is checked for any inconsistencies or errors.

-

In-Depth Structural Analysis of this compound Derivatives

The crystal structures of this compound derivatives reveal key conformational features and intermolecular interactions that are crucial for their physicochemical properties and biological activity.

Molecular Conformation: The Interplay of Imidazole and Benzyl Rings

A recurring theme in the crystal structures of these derivatives is the relative orientation of the imidazole and benzyl rings. The dihedral angle between the plane of the imidazole ring and the plane of the benzyl ring is a critical conformational parameter. For instance, in the crystal structure of 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine, this dihedral angle is significant, indicating a non-coplanar arrangement.[7][8] This twisted conformation is a common feature, driven by the steric hindrance between the ortho-hydrogens of the benzyl group and the substituents on the imidazole ring.

The nitro group at the 4-position of the imidazole ring is generally found to be nearly coplanar with the imidazole ring. This planarity facilitates electronic delocalization and is a key feature for the biological activity of nitroimidazoles.[9]

Intermolecular Interactions and Crystal Packing

The packing of this compound derivatives in the solid state is governed by a network of weak intermolecular interactions. These interactions, though individually weak, collectively determine the stability of the crystal lattice.

-

C-H···O Hydrogen Bonds: The acidic protons of the imidazole and benzyl rings can form weak hydrogen bonds with the oxygen atoms of the nitro group of neighboring molecules. These interactions are frequently observed and play a significant role in the crystal packing.[8]

-

π-π Stacking: The aromatic imidazole and benzyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion.[10] These interactions contribute to the overall stability of the crystal structure.

-

C-H···π Interactions: The hydrogen atoms of the benzyl or other aliphatic groups can interact with the π-electron clouds of the aromatic rings of adjacent molecules.[10]

The interplay of these weak interactions often leads to the formation of complex three-dimensional supramolecular architectures.

Tabulated Crystallographic Data

The following table summarizes representative crystallographic data for a this compound derivative.

| Parameter | Value for 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine[7][8] |

| Chemical Formula | C₁₈H₂₁N₅O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0914(6) |

| b (Å) | 11.8919(7) |

| c (Å) | 15.545(1) |

| β (°) | 102.321(6) |

| Volume (ų) | 1822.5(2) |

| Z | 4 |

Bridging Structure and Function: Structure-Activity Relationships

The therapeutic efficacy of this compound derivatives is intimately tied to their three-dimensional structure. Crystallographic data, in conjunction with biological assays, allows for the elucidation of key structure-activity relationships (SAR).

The Role of the Nitro Group Position and Orientation

The position of the nitro group on the imidazole ring is a critical determinant of biological activity. 4-Nitroimidazoles often exhibit a different spectrum of activity compared to their 5-nitro counterparts.[11] The near co-planarity of the nitro group with the imidazole ring, as observed in crystal structures, is thought to be essential for its bioreductive activation.[9] Deviations from this planarity, which could be induced by bulky adjacent substituents, may lead to a decrease in activity.

Conformational Flexibility of the Benzyl Group

The conformational flexibility of the N1-benzyl group allows it to adopt various orientations to optimize interactions with the binding site of a biological target. The preferred conformation observed in the solid state may provide insights into the low-energy conformations that are relevant for biological activity. Substituents on the benzyl ring can further modulate these interactions and influence the overall potency and selectivity of the compound. For example, the introduction of substituents can alter the electronic properties of the ring and its ability to participate in π-stacking or other non-covalent interactions.

Impact of Intermolecular Interactions on Physicochemical Properties

The network of intermolecular interactions observed in the crystal structure has a direct impact on the physicochemical properties of the solid, such as melting point, solubility, and dissolution rate. Stronger intermolecular interactions generally lead to a more stable crystal lattice, a higher melting point, and lower solubility. Understanding these interactions is crucial for the formulation of these compounds into viable drug products.

Conclusion and Future Perspectives

The crystal structure of this compound derivatives provides a wealth of information that is indispensable for modern drug discovery and development. This guide has outlined the experimental methodology for determining these structures, delved into the key structural features of this important class of compounds, and highlighted the crucial links between their solid-state architecture and biological function.

Future research in this area will likely focus on:

-

Co-crystallization: The formation of multi-component crystals to modulate the physicochemical properties of these derivatives.

-

Polymorph Screening: A systematic investigation of different crystalline forms to identify the most stable and bioavailable polymorph.

-

Time-resolved Crystallography: To capture the dynamics of these molecules within their biological targets.

By continuing to explore the intricate world of the crystalline state, researchers can unlock the full therapeutic potential of the this compound scaffold and design the next generation of innovative medicines.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. fiveable.me [fiveable.me]

- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 6. The crystal structure of 1-(N1-benzyl-2-methyl- 4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C18H21N5O2 [aabu.edu.jo]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthetic Routes of Nitroimidazoles: From Foundational Chemistry to Modern Drug Development

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous life-saving drugs for treating anaerobic bacterial and parasitic infections, hypoxic solid tumors, and tuberculosis.[1] The strategic placement of the nitro group on the imidazole ring is paramount to their biological activity, which is primarily driven by reductive activation under hypoxic conditions. This guide provides an in-depth analysis of the core synthetic routes for producing 2-, 4-, and 5-nitroimidazoles. We will explore the mechanistic underpinnings of classical nitration reactions, dissect the factors governing regioselectivity, and provide detailed, field-proven protocols for the synthesis of key intermediates and globally recognized drugs such as Metronidazole and Tinidazole. Furthermore, this guide will compare classical and modern synthetic strategies, offering researchers and drug development professionals a comprehensive understanding of the chemical causality behind experimental choices in this vital area of pharmaceutical science.

The Strategic Importance of the Nitro Group: A Mechanistic Prelude

The therapeutic efficacy of nitroimidazole drugs is intrinsically linked to the electron-withdrawing nature of the nitro (-NO₂) group. This group lowers the reduction potential of the imidazole ring, allowing it to be selectively reduced by microbial enzymes (like nitroreductases) in the low-oxygen environments characteristic of anaerobic bacteria or hypoxic tumors.[2] This reductive activation generates cytotoxic radical species that damage microbial DNA and other macromolecules, leading to cell death. Consequently, the position of the nitro group (C2, C4, or C5) profoundly influences the molecule's redox properties, metabolic activation, and ultimately, its therapeutic profile and toxicity. Mastering the synthesis to control this regiochemistry is therefore the primary challenge in nitroimidazole chemistry.

The Cornerstone Reaction: Electrophilic Nitration of the Imidazole Ring

The most fundamental method for introducing a nitro group onto an imidazole core is through electrophilic aromatic substitution. This reaction is typically performed using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Mechanism of Nitration: The Role of the Nitronium Ion

The causality behind using this potent acid mixture lies in its ability to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[3]

Step 1: Generation of the Electrophile (Nitronium Ion) HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich imidazole ring attacks the nitronium ion. This is the rate-determining step. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the hydrogen sulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromatic system and yielding the final nitroimidazole product.[3]

Caption: Mechanism of Electrophilic Aromatic Nitration on Imidazole.

The Question of Regioselectivity: Why 4(5)-Nitroimidazole Dominates

Direct nitration of the parent imidazole ring does not yield 2-nitroimidazole. Instead, it almost exclusively produces 4-nitroimidazole and 5-nitroimidazole, which exist as rapidly interconverting tautomers and are often referred to collectively as 4(5)-nitroimidazole.[5][6]

The rationale for this regioselectivity lies in the stability of the intermediate sigma complex.

-

Attack at C4 or C5: The positive charge of the sigma complex can be delocalized across three atoms, including the sp²-hybridized nitrogen (N1), without placing a positive charge on the more electronegative, pyridine-like nitrogen (N3). This creates a more stable intermediate.

-

Attack at C2: An attack at the C2 position would result in a resonance structure where the positive charge is placed directly on the adjacent, electron-deficient N3 nitrogen. This is a highly unfavorable and destabilized arrangement.[6]

Therefore, the reaction proceeds via the lower energy pathway, leading to substitution at the C4/C5 position.

Caption: Rationale for Regioselective Nitration of Imidazole.

Core Synthetic Protocols: A Practical Guide

Synthesis of 2-Methyl-5-nitroimidazole: A Key Precursor

Many of the most important 5-nitroimidazole drugs, including metronidazole and tinidazole, are built upon the 2-methyl-5-nitroimidazole scaffold. The synthesis starts with 2-methylimidazole, which undergoes nitration under similar principles as the parent ring.

Experimental Protocol: Nitration of 2-Methylimidazole [7]

-

Reaction Setup: In a flask equipped with a stirrer and placed in an ice bath, dissolve 36 g (0.44 mol) of 2-methylimidazole in 6 mL of concentrated nitric acid. The addition should be controlled to maintain the temperature between 30-40°C.

-

Acidification: To the resulting solution, slowly add 5 mL of concentrated sulfuric acid while continuing to cool and stir.

-

Heating: Remove the ice bath and heat the reaction mixture to boiling for 1 hour.

-

Second Nitration: Cool the mixture and add an additional 8 mL of a 1:1 mixture of concentrated sulfuric acid and nitric acid.

-

Final Heating: Heat the mixture for another hour.

-

Work-up: Pour the hot reaction mixture carefully onto a sufficient amount of crushed ice. The product will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitated solid, wash it thoroughly with three portions of cold water, and air-dry. This yields 2-methyl-5(4)-nitroimidazole.

Synthesis of Metronidazole

Metronidazole [1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole] is synthesized by the N-alkylation of 2-methyl-5-nitroimidazole with ethylene oxide or 2-chloroethanol.[8][9]

Experimental Protocol: Synthesis via Ethylene Oxide [8]

-

Catalyst Preparation: In a suitable reaction vessel, add 100 mg of formic acid and 20 mg of concentrated sulfuric acid to prepare a mixed acid catalyst solution.

-

Reaction Initiation: Add 25 mg of 2-methyl-5-nitroimidazole to the catalyst solution.

-

Alkylation: In a separate vessel, prepare 5 mL of ethylene oxide. Slowly introduce the ethylene oxide gas into the reaction vessel containing the imidazole solution.

-

Heating: Heat the reaction at 80°C for 12 hours.

-

Neutralization: After cooling, adjust the pH of the reaction solution to 8 by adding an appropriate amount of 1M sodium hydroxide solution.

-

Extraction: Extract the aqueous solution three times with 5 mL portions of ethyl acetate.

-

Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield metronidazole. The reported yield for this specific microscale reaction is 88%.[8]

Synthesis of Tinidazole

Tinidazole [1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole] synthesis is a multi-step process starting from 2-methyl-5-nitroimidazole. It involves a condensation step followed by an oxidation step.

Experimental Protocol: Two-Step Synthesis of Tinidazole [10] Step A: Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, combine 800 g of 2-methyl-5-nitroimidazole, 200 mL of acetic acid, and 300 mL of 98% sulfuric acid.[10]

-

Addition of Reagent: While stirring, add 440 g of 2-(ethylthio)ethanol to the mixture.

-

Heating: Heat the reaction mixture at 80-85°C for 9 hours.

-

Intermediate Work-up: Adjust the pH to 3 with a 24% ammonia solution to precipitate any unreacted 2-methyl-5-nitroimidazole, which is then removed by filtration. The filtrate, containing the intermediate 1-[2-(ethylthio)ethyl]-2-methyl-5-nitroimidazole, proceeds to the next step.[10]

Step B: Oxidation

-

Reaction Setup: The intermediate from Step A is oxidized using a stoichiometric quantity of 50% hydrogen peroxide (H₂O₂).

-

Catalysis: This oxidation is catalyzed by 8 g of tungstic acid at 50-55°C.[10] Modern, greener variations may use a recyclable MoO₃/SiO₂ catalyst.

-

Isolation: After the reaction is complete, 25% aqueous ammonia is added to precipitate the final product, Tinidazole.

-

Purification: The crude Tinidazole is isolated by filtration and can be recrystallized to achieve high purity.

Synthesizing the Elusive Isomers: 2- and 4-Nitroimidazoles

Direct nitration is not a viable path to 2-nitroimidazoles. Their synthesis requires fundamentally different strategies, highlighting the importance of choosing the correct starting materials to control regiochemistry.

Synthesis of 2-Nitroimidazole (Azomycin)

The synthesis of the parent 2-nitroimidazole, first discovered as the natural product Azomycin, historically posed a significant challenge. The most successful route circumvents direct nitration by starting with 2-aminoimidazole. The strategy involves converting the amino group into a better leaving group (a diazonium salt) which can then be displaced by a nitro group.[11]

Experimental Protocol: Synthesis from 2-Aminoimidazole [12]

-

Diazotization: Slowly add a solution of 167 g of sodium nitrite (NaNO₂) in 420 mL of water to a solution of 288 g of 2-aminoimidazole hydrochloride in 1300 mL of 40% fluoboric acid (HBF₄). This forms the diazonium tetrafluoroborate intermediate.

-

Nitration/Displacement: Pour the resulting mixture into 5000 mL of water containing 2500 g of sodium nitrite and 500 g of copper powder (catalyst).

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Work-up: Adjust the solution to pH 2.0 with hydrochloric acid and extract the product with ethyl acetate.

-

Isolation: Evaporate the solvent and recrystallize the residue from ethanol to yield 2-nitroimidazole (M.P. 284°C).[12]

Synthesis of 4-Nitroimidazole

While 4(5)-nitroimidazole is the product of direct nitration, specific conditions can be optimized to favor the 4-nitro isomer as a key intermediate for drugs like ronidazole.[1]

Experimental Protocol: Mixed-Acid Nitration [1]

-

Reagent Preparation: Prepare a mixed acid nitrating agent by combining 98% concentrated sulfuric acid and 98% nitric acid in a 2:1 molar ratio.

-

Reaction: Prepare a solution of imidazole in sulfuric acid. Control the flow rates of the mixed acid and the imidazole solution to maintain a molar ratio of nitric acid to imidazole of 1.1.

-

Temperature Control: The reaction temperature is a critical parameter that influences yield and should be carefully controlled and optimized.

-

Work-up and Isolation: The reaction is quenched on ice, and the precipitated 4-nitroimidazole is isolated by filtration.

Comparative Analysis and Modern Synthetic Advances

The choice of synthetic route depends heavily on the desired regioisomer and the scale of the reaction.

| Synthetic Target | Classical Route | Key Reagents | Rationale / Causality | Typical Yields | Limitations |

| 5-Nitroimidazoles | Direct Nitration of Imidazole or 2-Alkylimidazole | HNO₃, H₂SO₄ | Electrophilic substitution favored at C5 due to stable sigma complex. | 70-90% | Not applicable for 2-nitro isomer; harsh acidic conditions. |

| 2-Nitroimidazoles | Diazotization of 2-Aminoimidazole | HBF₄, NaNO₂, Cu | C2 position is not susceptible to electrophilic attack; requires a nucleophilic displacement strategy. | Moderate | Multi-step; requires specific starting material (2-aminoimidazole). |

| 4-Nitroimidazoles | Controlled Direct Nitration | HNO₃, H₂SO₄ | Fine-tuning of reaction conditions (temp, molar ratios) can favor the 4-isomer. | Variable | Often produces a mixture with the 5-isomer requiring separation. |

| Drug Derivatives | N-Alkylation of Nitroimidazole Precursor | Alkyl halides, Epoxides | The N1 nitrogen of the nitroimidazole ring is a potent nucleophile. | High | Availability of the precursor and the alkylating agent. |

Modern Synthetic Advances: To overcome the limitations of harsh reagents and improve efficiency, modern synthetic organic chemistry has introduced new methodologies:

-

Green Catalysis: The use of recyclable solid acid catalysts like MoO₃/SiO₂ for the synthesis of Tinidazole eliminates the need for corrosive sulfuric/acetic acids and toxic tungstic acid, making the process more environmentally benign.

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling have been used to synthesize novel 5-aryl-4-nitroimidazoles, allowing for complex molecular architectures that are inaccessible through classical methods.

-

Alternative Nitrating Agents: Research into "green" nitrating agents like dinitrogen pentoxide (N₂O₅) aims to reduce the large volumes of waste acid generated in traditional processes.[13]

Conclusion

The synthesis of nitroimidazoles is a mature yet evolving field that perfectly illustrates the principles of reaction mechanisms and regioselectivity in heterocyclic chemistry. While the classical electrophilic nitration using mixed acid remains the industrial workhorse for producing the vast family of 5-nitroimidazole drugs, the synthesis of 2- and 4-nitro isomers requires distinct and clever chemical strategies. For the modern researcher, an understanding of these foundational routes is critical. It not only provides the tools to synthesize known active pharmaceutical ingredients but also offers the mechanistic insight required to innovate—designing more efficient, safer, and greener synthetic pathways and developing the next generation of nitroimidazole-based therapeutics.

References

- 1. 4-Nitroimidazole synthesis - chemicalbook [chemicalbook.com]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 7. Page loading... [guidechem.com]

- 8. Metronidazole synthesis - chemicalbook [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US3420842A - Process for the preparation of 2-nitroimidazoles - Google Patents [patents.google.com]

- 13. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]

A Technical Guide to the Role of the Nitro Group in Imidazole Activity

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Nitro Group

The imidazole ring is a cornerstone in medicinal chemistry, a five-membered heterocycle integral to biological structures like the amino acid histidine.[1] Its true therapeutic potential, however, was dramatically unlocked with the addition of a simple, yet powerful, functional group: the nitro group (-NO₂). The discovery of azomycin (2-nitroimidazole) as a natural antibiotic heralded the age of nitroimidazole compounds, leading to the synthesis of metronidazole, a drug that has remained a clinical mainstay for over six decades.

This guide delves into the core chemical principles and biological consequences of placing a nitro group on an imidazole scaffold. We will explore how this single functional group fundamentally alters the molecule's electronic properties, bestowing upon it a remarkable selectivity for low-oxygen environments. This unique characteristic is the key to its potent activity against anaerobic microbes and its promising application in targeting the hypoxic cores of solid tumors.[2][3]

Part 1: The Physicochemical Impact of the Nitro Group

The addition of a nitro group transforms the imidazole ring from a simple aromatic heterocycle into a sophisticated, environment-sensing molecule. This transformation is rooted in the powerful electron-withdrawing nature of the -NO₂ group.

Electron-Withdrawing Effects and Redox Potential

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects.[4][5][6] It actively pulls electron density from the imidazole ring, creating a state of electron deficiency.[7][8] This property is the absolute prerequisite for its biological activity.

Causality: Why is this electron deficiency so important? It makes the nitro group an excellent electron acceptor. In biological systems, this translates to a high reduction potential. The molecule becomes "primed" for reduction, readily accepting electrons from physiological reducing agents. This process, known as bioreductive activation, is the central mechanism of all nitroimidazole drugs.[2][3]

The reduction potential is a critical parameter. For a nitroimidazole to be effective, its reduction potential must be low enough that it is not readily reduced by aerobic cells (which use oxygen as the primary electron acceptor) but high enough to be reduced by the potent reducing enzymes found in anaerobic organisms or hypoxic tumor cells.[2]

| Compound | Key Feature | Approximate pKa | One-Electron Reduction Potential (E'¹) at pH 7 |

| Imidazole | Parent Compound | ~14.5 (acid), ~7.0 (base) | Not applicable |

| 2-Nitroimidazole | Radiosensitizer | Lowered acidity/basicity | ~ -488 mV |

| 5-Nitroimidazole (Metronidazole) | Antimicrobial | Lowered acidity/basicity | ~ -415 mV |

Note: pKa and redox potential values are approximate and can vary based on measurement conditions. The trend demonstrates the significant electronic impact of the nitro group.

Impact on Acidity and Basicity (pKa)

The imidazole ring is amphoteric, meaning it can act as both an acid (donating the N-H proton, pKa ~14.5) and a base (accepting a proton at the other nitrogen, pKa ~7.0).[9][10][11] The strong electron-withdrawing effect of the nitro group significantly alters this behavior. By pulling electron density away from the ring nitrogens, the nitro group makes the N-H proton more acidic (easier to remove) and the basic nitrogen less likely to accept a proton.[10] This results in a lower pKa for both the acidic and basic functions.

Expert Insight: This change in pKa has direct implications for drug development. It affects the molecule's solubility, membrane permeability, and interaction with biological targets at physiological pH. Drug designers must consider how substitutions on the imidazole ring will modulate the pKa to optimize pharmacokinetic and pharmacodynamic properties.

Part 2: Biological Activity & Mechanism of Action

The true elegance of nitroimidazoles lies in their selective activation within specific biological environments. This "hypoxic switch" makes them highly effective against organisms and tissues that thrive in low-oxygen conditions.

Antimicrobial Activity: Targeting Anaerobes

Nitroimidazoles like metronidazole and tinidazole are premier drugs for infections caused by anaerobic bacteria (e.g., Clostridium, Bacteroides) and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia).[][13][14] Their efficacy stems from the unique metabolic machinery of these organisms.

Mechanism of Action:

-

Entry and Reduction: The neutral nitroimidazole prodrug passively diffuses into the microbial cell.[]

-

Bioreductive Activation: In the low-redox potential environment of anaerobes, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) transfer an electron to the nitro group.[2][]

-

Radical Formation: This one-electron reduction creates a highly reactive nitro radical anion.[2][14]

-

Cytotoxicity: This radical and subsequent reduction products (like nitroso and hydroxylamine species) are potent cytotoxins. They directly damage microbial DNA, causing strand breaks and helix destabilization, which inhibits nucleic acid synthesis and leads to cell death.[2][][14]

The Role of Oxygen (The "Futile Cycle"): In the presence of oxygen (i.e., in human cells), this process is short-circuited. The nitro radical anion rapidly transfers its newly acquired electron to molecular oxygen, regenerating the parent nitroimidazole compound and forming a superoxide anion.[2] This "futile cycling" prevents the accumulation of cytotoxic intermediates, thereby sparing aerobic host cells and conferring the drug's remarkable selectivity.[15]

Anticancer Activity: Exploiting Tumor Hypoxia

Solid tumors often outgrow their blood supply, leading to regions of severe oxygen deprivation, or hypoxia.[16] This hypoxic microenvironment is a major driver of tumor progression, metastasis, and resistance to conventional therapies.[17][18] Researchers have ingeniously turned this therapeutic obstacle into an opportunity by designing nitroimidazole-based hypoxia-activated prodrugs (HAPs).[17][19][20]

Mechanism of Action:

-

Systemic Administration: The stable, non-toxic HAP is administered systemically and distributes throughout the body, including into the tumor.[17]

-

Selective Reduction: In well-oxygenated normal tissues, the prodrug remains inert. However, upon diffusing into hypoxic tumor regions (<2% O₂), it becomes a substrate for endogenous nitroreductase enzymes (e.g., cytochrome P450 reductases).[17][21][22]